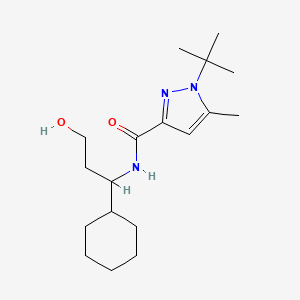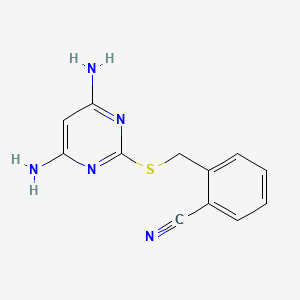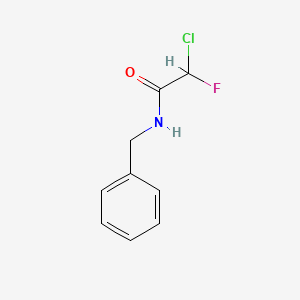
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a pyrazole derivative and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the areas where this compound has shown promising results is in the treatment of cancer. Studies have shown that the compound has anti-tumor activity and can inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been studied for its potential to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.
Direcciones Futuras
There are several future directions for research on 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide. One area of research could be to further elucidate the mechanism of action of the compound. Another area of research could be to explore the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, research could be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion:
In conclusion, 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. The compound has shown anti-tumor activity and has been studied for its potential to modulate the immune response and reduce inflammation. However, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-cyclohexyl-3-hydroxypropanol with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This is followed by the reaction of the carbamate with 5-methylpyrazole-3-carboxylic acid to form the desired compound.
Propiedades
IUPAC Name |
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-13-12-16(20-21(13)18(2,3)4)17(23)19-15(10-11-22)14-8-6-5-7-9-14/h12,14-15,22H,5-11H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEVDBRBVRCWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NC(CCO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-(1-cyclohexyl-3-hydroxypropyl)-5-methylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)

![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)
![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)